N-羟甲基罗匹尼罗

描述

N-Hydroxymethyl Ropinirole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of Ropinirole, which is a dopamine agonist used in the treatment of Parkinson's disease. N-Hydroxymethyl Ropinirole is a promising compound that has shown potential in the treatment of various neurological disorders.

科学研究应用

帕金森病模型中的神经保护作用

最近的研究强调了罗匹尼罗在帕金森病 (PD) 模型中的神经保护潜力,证明了对小鼠中 1-甲基-4-苯基-1, 2, 3, 6-四氢吡啶 (MPTP) 诱导的神经毒性的显着保护作用。罗匹尼罗治疗被证明可以维持运动功能,减少黑质致密部和纹状体中的多巴胺能神经元损伤,并抑制凋亡级联反应,表明其通过抑制凋亡发挥神经保护作用 (Park 等,2013)。

药物递送系统的进展

对罗匹尼罗递送机制的研究导致了创新药物递送系统的发展,旨在增强其对 PD 治疗的治疗功效。已经研究了固体脂质纳米粒 (SLN) 和其他基于纳米粒的载体,用于鼻内递送,以绕过肝脏首过代谢并提高生物利用度。这些研究表明,此类载体可以实现靶向递送,改善 PD 治疗效果,表明增强罗匹尼罗疗效和患者便利性的有希望的方向 (Pardeshi 等,2013); (Patil & Surana,2013)。

在 PD 管理中的比较疗效

一项比较罗匹尼罗与左旋多巴在 PD 管理中的关键研究发现,罗匹尼罗与疾病进展较慢有关,这是通过 PET 扫描评估的。这表明罗匹尼罗在管理 PD 进展方面可能具有优势,突出了其作为某些患者人群的优选治疗选择的潜力 (Whone 等,2003)。

靶向脑部递送系统

增强罗匹尼罗脑部递送的努力导致了聚山梨酯 80 包被的壳聚糖纳米粒和其他基于纳米技术的系统。这些研究旨在增加药物在大脑中的浓度,通过提高药物有效性和减少全身副作用,可能为 PD 治疗提供突破 (Ray 等,2018); (Barcia 等,2017)。

用于 PD 症状管理的增强型制剂

专注于罗匹尼罗在管理 PD 症状(如不安腿综合征)中的应用的研究表明,脂质纳米粒和纳米乳等制剂可以提供更好的递送和治疗效果。这些进展表明,优化罗匹尼罗的制剂可以显着提高 PD 及相关疾病患者的生活质量 (Dudhipala & Gorre,2020)。

作用机制

Target of Action

N-Hydroxymethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist . The primary targets of Ropinirole are the D2 and D3 dopamine receptors . These receptors are concentrated in the limbic areas of the brain and are responsible for some of the neuropsychiatric effects . The affinity of Ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .

Mode of Action

Ropinirole has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors . The exact mechanism of action of Ropinirole as a treatment for Parkinson’s disease is unknown , however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen in the brain .

Biochemical Pathways

Ropinirole and its analogues like N-Hydroxymethyl Ropinirole can promote structural plasticity in human iPSC-derived dopaminergic neurons via BDNF and mTOR signaling . This leads to dose-dependent increases of dendritic arborization and soma size .

Pharmacokinetics

Ropinirole is mainly metabolized by CYP1A and is excreted to the kidney . It is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5-7 hours .

Result of Action

The action of Ropinirole results in the treatment of the signs and symptoms of Parkinson’s disease and for the treatment of primary moderate-severe restless legs syndrome . It is effective both as an early monotherapy and as an adjunct therapy with levodopa .

Action Environment

The action of Ropinirole and its derivatives can be influenced by environmental factors. For instance, the formation of certain degradants in Ropinirole extended-release tablets was found to be influenced by the reaction of Ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

生化分析

Biochemical Properties

N-Hydroxymethyl Ropinirole interacts with various enzymes, proteins, and other biomolecules. It has a molecular formula of C17H26N2O2 . , which has been shown to have neuroprotective effects.

Cellular Effects

Studies on Ropinirole, its parent compound, have shown that it has neuroprotective effects against 6-hydroxydopamine in mice . It is also suggested to be effective in amyotrophic lateral sclerosis .

Molecular Mechanism

It is known that Ropinirole, the parent compound, stimulates dopamine D2 receptors in the brain . This ability to stimulate dopamine receptors is related to its mechanism of action .

Temporal Effects in Laboratory Settings

Studies on Ropinirole have shown that it has effects on spontaneous locomotor activity and contralateral circling in rodents .

Dosage Effects in Animal Models

Studies on Ropinirole have shown that it has effects on spontaneous locomotor activity and contralateral circling in rodents .

Metabolic Pathways

The metabolic pathways of N-Hydroxymethyl Ropinirole are not well-documented. It is known that Ropinirole, the parent compound, is heavily metabolized by the liver. The most important metabolic pathways are N-despropylation and hydroxylation to form the N-despropyl metabolite and hydroxy metabolites .

Transport and Distribution

It is known that Ropinirole, the parent compound, is heavily metabolized by the liver .

Subcellular Localization

It is known that Ropinirole, the parent compound, is heavily metabolized by the liver .

属性

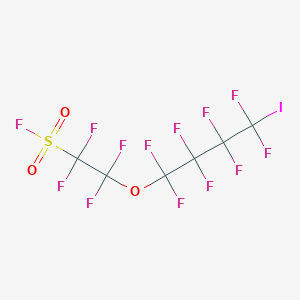

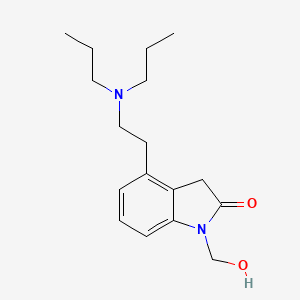

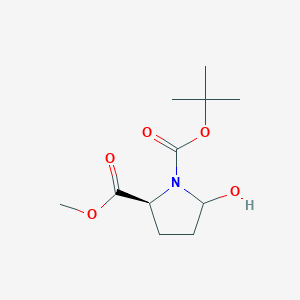

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1-(hydroxymethyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-3-9-18(10-4-2)11-8-14-6-5-7-16-15(14)12-17(21)19(16)13-20/h5-7,20H,3-4,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDKKVKHLHETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472440 | |

| Record name | AGN-PC-00FZJQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027600-42-5 | |

| Record name | N-Hydroxymethyl ropinirole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027600425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-00FZJQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYMETHYL ROPINIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V6SU8HKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorofuro[2,3-b]pyridine](/img/structure/B1600411.png)

![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)